- Photoproximity profiling of protein-protein interactions in cells, World Intellectual Property Organization, , ,

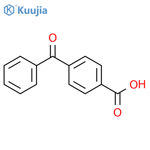

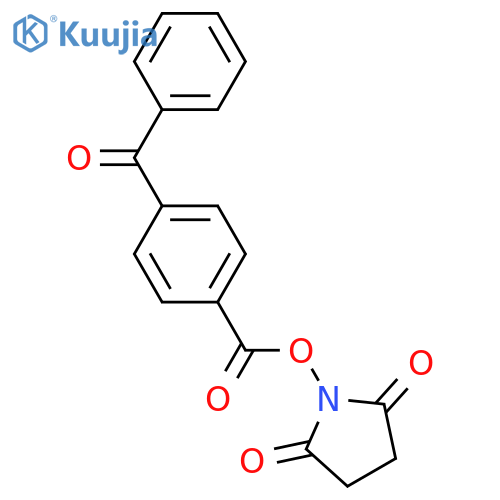

Cas no 91990-88-4 (4-(N-Succinimidylcarboxy)benzophenone)

91990-88-4 structure

Nome del prodotto:4-(N-Succinimidylcarboxy)benzophenone

Numero CAS:91990-88-4

MF:C18H13NO5

MW:323.299525022507

MDL:MFCD00058572

CID:800283

PubChem ID:135726902

4-(N-Succinimidylcarboxy)benzophenone Proprietà chimiche e fisiche

Nomi e identificatori

-

- Benzoic acid,4-benzoyl-, 2,5-dioxo-1-pyrrolidinyl ester

- 4-(N-Succinimidylcarboxy)benzophenone

- N-Succinimidyl 4-Benzoylbenzoate

- 4-(N-Succinimidylcarboxy)benzophenone [4-Benzoylbenzoic acid, succinimidyl ester]

- (2,5-dioxopyrrolidin-1-yl) 4-benzoylbenzoate

- 4-benzoylbenzoate NHS ester

- 4-Benzoylbenzoic Acid N-Succinimidyl Ester

- 4-Benzoylbenzoic acid succinimidyl ester

- N-hydroxysuccinimidyl-4-benzoylbenzoate

- p-benzoylbenzoic acid N-hydroxysuccinimide ester

- 2,5-dioxopyrrolidin-1-yl 4-benzoylbenzoate

- 1-[(4-Benzoylbenzoyl)oxy]pyrrolidine-2,5-dione

- N-Succinimidyl4-Benzoylbenzoate

- MVQNJLJLEGZFGP-UHFFFAOYSA-N

- 5569AH

- 4-benzoylbenzoicacid-succinimidyl ester

- 4-Benzoylbenzoic acid,succinimidyl ester

- 4-Benzoylbenzoic acid, succinimidyl ester

- 4-

- AS

- 2,5-Pyrrolidinedione, 1-[(4-benzoylbenzoyl)oxy]- (9CI)

- 4-Benzoylbenzoic acid N-hydroxysuccinimide

- 91990-88-4

- 4-Benzoylbenzoic acid N-succinimidyl ester, 97%

- CS-0181326

- 4-benzoylbenzoic acid N-hydroxy-*succinimide ester

- 1-[(4-benzoylbenzoyl)oxy] pyrrolidine-2,5-dione

- MFCD00058572

- AS-10345

- AKOS025312397

- SCHEMBL76714

- T73071

- 2,5-dioxopyrrolidin-1-yl4-benzoylbenzoate

- LCZC2378

- DTXSID70376325

- S0863

- DB-081113

-

- MDL: MFCD00058572

- Inchi: 1S/C18H13NO5/c20-15-10-11-16(21)19(15)24-18(23)14-8-6-13(7-9-14)17(22)12-4-2-1-3-5-12/h1-9H,10-11H2

- Chiave InChI: MVQNJLJLEGZFGP-UHFFFAOYSA-N

- Sorrisi: O=C(C1C=CC(C(C2C=CC=CC=2)=O)=CC=1)ON1C(=O)CCC1=O

Proprietà calcolate

- Massa esatta: 323.07900

- Massa monoisotopica: 323.07937252 g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 5

- Conta atomi pesanti: 24

- Conta legami ruotabili: 5

- Complessità: 514

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Peso molecolare: 323.3

- XLogP3: 2.2

- Superficie polare topologica: 80.8

Proprietà sperimentali

- Punto di fusione: 207.0 to 211.0 deg-C

- PSA: 80.75000

- LogP: 2.07630

4-(N-Succinimidylcarboxy)benzophenone Informazioni sulla sicurezza

-

Simbolo:

- Prompt:avviso

- Parola segnale:Warning

- Dichiarazione di pericolo: H315-H319

- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Numero di trasporto dei materiali pericolosi:UN 3077 9 / PGIII

- WGK Germania:3

- Codice categoria di pericolo: 36/37/38

- Istruzioni di sicurezza: 26-36

-

Identificazione dei materiali pericolosi:

- Condizioni di conservazione:0-10°C

- Classe di pericolo:9

- PackingGroup:Ⅲ

4-(N-Succinimidylcarboxy)benzophenone Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | A6228712-250MG |

4-(N-Succinimidylcarboxy)benzophenone [4-Benzoylbenzoic acid, succinimidyl ester] |

91990-88-4 | >97.0%(HPLC) | 250mg |

RMB 639.20 | 2025-02-21 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-209864-25 mg |

4-(N-Succinimidylcarboxy)benzophenone, |

91990-88-4 | 25mg |

¥2,256.00 | 2023-07-11 | ||

| TRC | S690283-10mg |

4-(N-Succinimidylcarboxy)benzophenone |

91990-88-4 | 10mg |

$ 58.00 | 2023-09-06 | ||

| TRC | S690283-100mg |

4-(N-Succinimidylcarboxy)benzophenone |

91990-88-4 | 100mg |

$127.00 | 2023-05-17 | ||

| TRC | S690283-250mg |

4-(N-Succinimidylcarboxy)benzophenone |

91990-88-4 | 250mg |

$339.00 | 2023-05-17 | ||

| Chemenu | CM529690-100mg |

2,5-Dioxopyrrolidin-1-yl 4-benzoylbenzoate |

91990-88-4 | 98% | 100mg |

$79 | 2023-01-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N34890-1g |

(2,5-dioxopyrrolidin-1-yl) 4-benzoylbenzoate |

91990-88-4 | 1g |

¥7268.0 | 2021-09-04 | ||

| Cooke Chemical | A6228712-1G |

4-(N-Succinimidylcarboxy)benzophenone [4-Benzoylbenzoic acid, succinimidyl ester] |

91990-88-4 | >97.0%(HPLC) | 1g |

RMB 2044.80 | 2025-02-21 | |

| eNovation Chemicals LLC | D751293-1g |

4-BENZOYLBENZOIC ACID SUCCINIMIDYL ESTER |

91990-88-4 | 98.0% | 1g |

$185 | 2024-06-06 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 775924-500MG |

4-Benzoylbenzoic acid N-succinimidyl ester |

91990-88-4 | 97% | 500MG |

¥2854.57 | 2022-02-24 |

4-(N-Succinimidylcarboxy)benzophenone Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ; 3 h, rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Solvents: Methanol , Dichloromethane ; 24 h, 25 °C

Riferimento

- N-Hydroxysuccinimide-activated esters as a functionalization agent for amino cellulose: synthesis and solid-state NMR characterization, Cellulose (Dordrecht, 2020, 27(3), 1239-1254

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride

Riferimento

- Site-specific, covalent bioconjugation of proteins, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Dicyclohexylcarbodiimide Solvents: 1,4-Dioxane ; 0 °C; 21 h, rt

1.2 Reagents: Acetic acid Solvents: 1,4-Dioxane ; 30 min, rt

1.2 Reagents: Acetic acid Solvents: 1,4-Dioxane ; 30 min, rt

Riferimento

- Active/Inactive Dual-Probe System for Selective Photoaffinity Labeling of Small Molecule-Binding Proteins, Chemistry - An Asian Journal, 2012, 7(7), 1567-1571

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Methanol , Dichloromethane ; 24 h, rt

Riferimento

- Photoreactive polymers, method for producing wet-strength paper products, and wet-strength paper product, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione

Riferimento

- Design and synthesis of fluorescent glycolipid photoaffinity probes and their photoreactivity, Bioorganic & Medicinal Chemistry Letters, 2016, 26(20), 5110-5115

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethyl sulfoxide ; 15 h, rt

Riferimento

- Preparation and characterization of nonfouling polymer brushes on poly(ethylene terephthalate) film surfaces, Colloids and Surfaces, 2010, 78(2), 343-350

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Tetrahydrofuran ; 4 h, 0 °C

Riferimento

- New photoactivatable analogs of glutathione disulfide, Synthesis, 2006, (3), 509-513

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide , Tetrahydrofuran ; 1.5 h, rt

Riferimento

- Flexible and General Synthesis of Functionalized Phosphoisoprenoids for the Study of Prenylation in vivo and in vitro, ChemBioChem, 2012, 13(5), 674-683

Metodo di produzione 10

Condizioni di reazione

Riferimento

- A novel strategy to graft RGD peptide on biomaterials surfaces for endothelization of small-diameter vascular grafts and tissue engineering blood vessel, Journal of Materials Science: Materials in Medicine, 2008, 19(7), 2595-2603

Metodo di produzione 11

Condizioni di reazione

Riferimento

- Preparation of lactonolactone amide derivatives and their polymers with UV absorbability, Japan, , ,

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; overnight, rt

Riferimento

- Synthesis and application of a photoaffinity analog of dehydroepiandrosterone (DHEA), Bioorganic & Medicinal Chemistry Letters, 2010, 20(3), 1153-1155

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethylformamide ; overnight, 50 °C

Riferimento

- Preparation of polycyclic epoxides and compositions thereof with anti-cancer activities, World Intellectual Property Organization, , ,

4-(N-Succinimidylcarboxy)benzophenone Raw materials

4-(N-Succinimidylcarboxy)benzophenone Preparation Products

4-(N-Succinimidylcarboxy)benzophenone Letteratura correlata

-

1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171

91990-88-4 (4-(N-Succinimidylcarboxy)benzophenone) Prodotti correlati

- 23405-15-4(N-(Benzoyloxy)succinimide)

- 2138398-09-9(3-{(1H-pyrazol-3-yl)methylsulfanyl}propanoic acid)

- 2137073-29-9(tert-butyl N-[(2S)-1-(furan-3-yl)-1-oxobutan-2-yl]carbamate)

- 2137545-59-4(5-[(3-Chloropyridin-4-yl)methyl]-1,2,3,6-tetrahydropyridin-3-amine)

- 895451-05-5(2-3-(4-fluorobenzenesulfonyl)propanamido-N-methylthiophene-3-carboxamide)

- 1040710-56-2(7-fluoro-5-oxo-N-(2-phenylethyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide)

- 38092-89-6(N-Methyl Desloratadine)

- 1807259-57-9(Ethyl 2-chloro-4-fluoronicotinate)

- 3067-19-4(N-Acetyl-DL-Valine)

- 934346-27-7((6-methoxypyrazin-2-yl)boronic acid)

Fornitori consigliati

Xiamen PinR Bio-tech Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Henan Dongyan Pharmaceutical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Hubei Changfu Chemical Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Jiangsu Xinsu New Materials Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso